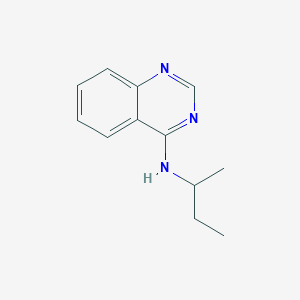

N-(sec-butyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

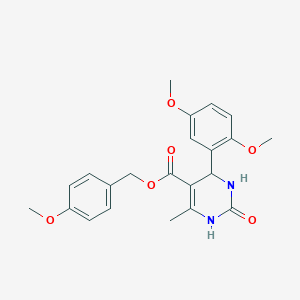

説明

"N-(sec-butyl)-4-quinazolinamine" is a chemical compound related to the quinazoline group. Quinazolines are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their biological activities.

Synthesis Analysis

- A method for synthesizing related quinazolinamines involves the condensation of the appropriate 2,4-dichloroquinazoline with N,N-dialkylalkylenediamine, followed by further condensation with arylamine (Elslager et al., 1981).

- Another synthesis approach uses selenium-catalyzed carbonylation of o-nitrobenzamides under mild conditions for quinazoline derivatives (Wu & Yu, 2010).

Molecular Structure Analysis

Quinazolinamines exhibit a variety of molecular structures, often determined by the specific substituents and synthesis methods used. Structural analysis typically involves advanced techniques like NMR and X-ray crystallography.

Chemical Reactions and Properties

- Quinazolines can be synthesized through various reactions, including palladium-catalyzed reactions and iron-catalyzed oxidative amination (Ma et al., 2011).

- The reactivity of quinazolinamines is influenced by their molecular structure, with different substituents affecting their chemical properties.

Physical Properties Analysis

The physical properties of quinazolinamines, including solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for understanding their behavior in different environments.

Chemical Properties Analysis

- Quinazolinamines exhibit a range of chemical properties, including potential antibacterial activity (Van Horn et al., 2014).

- Their chemical behavior in reactions is influenced by factors like electronic effects and steric hindrance.

作用機序

Target of Action

It’s known that nitrile-containing pharmaceuticals, which include compounds like n-(sec-butyl)-4-quinazolinamine, have been approved for a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target .

Mode of Action

Nitrile-containing pharmaceuticals are known to interact with their targets, leading to changes that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance .

Biochemical Pathways

It’s worth noting that the manipulation of metabolic pathways controlled by signaling molecules has been a focus in the study of similar compounds .

Pharmacokinetics

The presence of the nitrile group in similar compounds has been associated with improved pharmacokinetic profiles .

Result of Action

The nitrile group in similar compounds has been associated with enhanced binding affinity to the target, which can lead to various cellular and molecular changes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(sec-butyl)-4-quinazolinamine. For instance, micro-topography and edaphic factors have been shown to influence the volatile oil components of similar compounds .

将来の方向性

特性

IUPAC Name |

N-butan-2-ylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9(2)15-12-10-6-4-5-7-11(10)13-8-14-12/h4-9H,3H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOKBVJVIWIVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=NC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(butan-2-yl)quinazolin-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(allylamino)carbonothioyl]benzamide](/img/structure/B5185869.png)

![4-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B5185873.png)

![N-mesityl-2-{3-[(mesitylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5185885.png)

![ethyl 7-(3-bromo-4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5185900.png)

![N-ethyl-N-[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine hydrochloride](/img/structure/B5185901.png)

![9-{3-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B5185918.png)

![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}acetamide](/img/structure/B5185923.png)

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)

![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)

![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5185957.png)

![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)